molecular formula C14H28O B14097350 4-Tetradecen-1-ol CAS No. 129189-58-8

4-Tetradecen-1-ol

Cat. No.: B14097350
CAS No.: 129189-58-8
M. Wt: 212.37 g/mol
InChI Key: NFLOGWCACVSGQN-UHFFFAOYSA-N
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Description

4-Tetradecen-1-ol: is an organic compound with the molecular formula C14H28O . It is a long-chain fatty alcohol with a double bond located at the fourth carbon from the end of the chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Wittig Reaction: One common method for synthesizing 4-Tetradecen-1-ol involves the Wittig reaction. This reaction typically starts with the preparation of a phosphonium salt, which is then reacted with an aldehyde to form the desired alkene.

    Reduction of Carboxylic Acids: Another method involves the reduction of long-chain carboxylic acids using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Acetic anhydride, pyridine

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Esters

Scientific Research Applications

Chemistry: 4-Tetradecen-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used as a pheromone component in insect behavior studies. It is particularly known for its role in the sex pheromones of certain insect species, such as the European corn borer .

Industry: In industry, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its long-chain structure makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-Tetradecen-1-ol varies depending on its application. In the context of insect pheromones, it acts by binding to specific olfactory receptors in the insect’s antennae, triggering a behavioral response. The molecular targets and pathways involved in this process are still under investigation, but it is known that the compound’s structure plays a crucial role in its activity .

Comparison with Similar Compounds

    11-Tetradecen-1-ol: Another long-chain fatty alcohol with a double bond at the eleventh carbon.

    E-2-Tetradecen-1-ol: A similar compound with the double bond at the second carbon.

Uniqueness: 4-Tetradecen-1-ol is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This makes it distinct from other tetradecen-1-ol isomers and valuable for specific applications .

Properties

CAS No.

129189-58-8

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

tetradec-4-en-1-ol

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3

InChI Key

NFLOGWCACVSGQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCO

Origin of Product

United States

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